(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[221]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the tert-butoxycarbonyl group and the fluorine atoms. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[221]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated bicyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the design of new drugs and therapeutic agents.
Medicine
In medicine, (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has potential applications in drug development. Its unique structure may allow for the creation of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within biological systems. For example, the compound may bind to enzymes or receptors, altering their activity and leading to specific biological effects.
Properties
Molecular Formula |
C12H17F2NO4 |
---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
(3S)-5,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-12(2,3)19-11(18)15-6-4-5(7(13)8(6)14)9(15)10(16)17/h5-9H,4H2,1-3H3,(H,16,17)/t5?,6?,7?,8?,9-/m0/s1 |
InChI Key |
DXHWTTAMJBEMPX-XOBOAYSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CC1C(C2F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2F)F |
Origin of Product |
United States |
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